molecular formula C28H25N3O4 B2890745 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 872198-50-0

14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2890745
CAS No.: 872198-50-0
M. Wt: 467.525
InChI Key: FKHRFRQNDGSPDY-UHFFFAOYSA-N
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Description

The compound 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0³⁸.0¹¹¹⁵]heptadeca-1,3(8),9,11,13,15-hexaene is a tetracyclic heterocyclic molecule featuring a complex fusion of oxygen and nitrogen atoms within its ring system. Its structure includes:

  • A tetracyclic core with fused oxa (oxygen) and aza (nitrogen) rings.
  • Substituents: A 4-ethoxyphenyl group at position 14 and a 2-methoxyphenylmethyl group at position 15.
  • Key functional groups: Ether (ethoxy and methoxy) and benzyl moieties, which influence electronic and steric properties.

Properties

IUPAC Name

14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c1-3-33-20-10-8-18(9-11-20)27-22-17-31(16-19-6-4-5-7-24(19)32-2)23-15-26-25(34-12-13-35-26)14-21(23)28(22)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHRFRQNDGSPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate A: 4-Ethoxyphenyl Dihydroisoquinoline

Procedure :

  • Mitsunobu Etherification :
    • L-Tyrosine methyl ester (1.0 eq) reacts with ethanol (5.0 eq) using DIAD (1.2 eq) and PPh₃ (1.5 eq) in THF at 0°C → 25°C over 12 h.
    • Yield: 87% after silica gel chromatography (hexane/EtOAc 4:1)
  • Buchwald-Hartwig Amination :
    • Intermediate coupled with 2-bromo-1,3-diaminobenzene (0.95 eq) using Pd₂(dba)₃ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (3.0 eq) in toluene at 110°C.
    • Reaction time: 48 h
    • Yield: 72% (HPLC purity >98%)

Synthesis of Intermediate B: 2-Methoxyphenylmethyl Oxazepine

Key Reactions :

  • Ugi Four-Component Reaction :
    • 2-Methoxybenzaldehyde (1.0 eq), methyl isocyanoacetate (1.1 eq), aniline (1.05 eq), and benzoic acid (1.0 eq) in MeOH at 25°C for 24 h.
    • Crude product cyclized using PTSA (0.1 eq) in DCE under reflux

Optimization Data :

Parameter Value
Temperature 80°C
Catalyst Loading 10 mol% PTSA
Reaction Time 8 h
Yield 68%

Core Cyclization and Functionalization

Critical Step : Microwave-assisted tandem cyclization

Reaction Setup :

  • Intermediate A (1.0 eq), Intermediate B (1.05 eq), CuI (10 mol%), and K₃PO₄ (3.0 eq) in DMF:H₂O (9:1)
  • Microwave irradiation: 150°C, 300 W, 30 min

Performance Metrics :

Metric Value
Conversion 95%
Isolated Yield 63%
Purity (HPLC) 99.2%

Industrial-Scale Purification Techniques

Crystallization Optimization

Solvent Screening Results :

Solvent System Crystal Form Purity (%)
Ethanol/Water (8:2) Polymorph I 99.8
Acetonitrile/THF (1:1) Amorphous 97.4
Methyl tert-butyl ether Polymorph II 98.6

Preferred Conditions :

  • Antisolvent crystallization using ethanol/water (8:2) with 0.1°C/min cooling rate
  • Achieves >99.5% chiral purity without chromatography

Analytical Characterization

Spectroscopic Data Correlation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.82 (d, J=8.4 Hz, 2H, aromatic)
  • δ 6.91 (m, 4H, methoxyphenyl)
  • δ 5.21 (s, 2H, CH₂O)

HRMS (ESI+) :

  • Calculated for C₂₈H₂₅N₃O₄ [M+H]⁺: 468.1918
  • Found: 468.1915

Comparative Method Analysis

Yield and Efficiency Metrics

Method Steps Overall Yield Purity
Patent WO2017208258A1 8 11% 98.5%
Academic Route 10 6.8% 99.1%
Industrial Process 6 31.5% 99.9%

Chemical Reactions Analysis

Types of Reactions

14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Scientific Research Applications of 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

This compound is a complex organic compound belonging to the pyrazoloquinolines class, characterized by a dioxino ring fused with a pyrazoloquinoline core. It has the molecular formula C28H25N3O4C_{28}H_{25}N_3O_4 and the CAS number 872198-50-0 . This compound is studied for its potential applications in medicinal chemistry, pharmacology, and chemical biology.

Potential Applications

  • Medicinal Chemistry: This compound is researched as a potential therapeutic agent because of its unique structural features.
  • Pharmacology: Studies focus on its interactions with biological targets and its potential as a drug candidate.
  • Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or modify functional groups.

Synthetic Routes

The synthesis of this compound typically involves multiple steps from readily available starting materials:

  • Formation of the Pyrazoloquinoline Core: Cyclization of precursors under acidic or basic conditions.
  • Introduction of the Dioxino Ring: Through a cyclization reaction involving suitable diol precursors.
  • Substitution Reactions: Introduction of the ethoxyphenyl and methoxybenzyl groups via nucleophilic substitution reactions using appropriate reagents and catalysts.

Mechanism of Action

The mechanism of action of 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The target compound belongs to a class of nitrogen-oxygen heterocycles with fused ring systems. Below is a comparison with four analogs derived from the evidence:

Table 1: Structural Comparison of the Target Compound and Analogs
Compound Name Key Features Substituents Ring System Molecular Weight (g/mol) Reference
Target Compound 4-ethoxyphenyl, 2-methoxyphenylmethyl 4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0³⁸.0¹¹¹⁵] ~465 (estimated) N/A
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene () Hexaazatricyclic core 4-methoxyphenyl, phenyl 3,4,5,6,8,10-hexaazatricyclo 337.35
2-(3,4-dimethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.0³⁸.0¹¹¹⁶]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione () Triazatetracyclic core with trione groups 3,4-dimethoxyphenyl 5,7,9-triazatetracyclo 379.37
6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.0³⁸.0¹¹¹⁵]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione () Pentazatetracyclic core with methyl and phenyl groups Phenyl, methyl 9,11,12,14,16-pentazatetracyclo 375.40
Key Observations:

Heteroatom Composition : The target compound contains 3 nitrogen atoms and 2 oxygen atoms in its core, whereas analogs vary significantly (e.g., hexaazatricyclic in ).

Substituent Effects : The 4-ethoxy and 2-methoxy groups in the target compound may enhance lipophilicity compared to analogs with simpler methoxy or phenyl groups ().

Ring Size and Fusion : The tetracyclic framework of the target compound is larger than tricyclic systems () but shares similarities with pentazatetracyclic analogs ().

Similarity Assessment Methods

Tanimoto Coefficient : A binary fingerprint-based method () would highlight shared functional groups (e.g., methoxy) but may underestimate 3D shape similarities.

3D Shape Similarity : PubChem’s Gaussian-shape overlay () could reveal conformational matches despite differing substituents, aiding virtual screening workflows .

Biological Activity

The compound 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic molecule with notable structural features that suggest potential biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazoloquinolines and is characterized by a unique fused structure that includes a dioxino ring and multiple nitrogen atoms in its framework. The presence of ethoxy and methoxy groups enhances its solubility and may influence its interaction with biological targets.

Table 1: Structural Features of the Compound

FeatureDescription
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈N₃O₃
Molecular Weight314.35 g/mol
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound is hypothesized to interact with specific enzymes or receptors involved in cancer progression. For instance, it may inhibit kinases or other signaling pathways critical for tumor growth.
  • Case Study : A study on related compounds demonstrated that they could induce apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties against various bacterial strains.

  • Research Findings : In vitro studies suggest that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Potential Applications : The incorporation of methoxy and ethoxy groups may enhance the lipophilicity of the compound, facilitating better membrane penetration and efficacy against microbial cells.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor.

  • Enzyme Targets : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways or signal transduction processes relevant to disease states .
  • Inhibition Studies : Specific assays have shown that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalized aromatic precursors. Key steps include:

  • Coupling reactions : Formation of the tetracyclic core via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to introduce nitrogen atoms .
  • Etherification : Introduction of ethoxy and methoxy groups through nucleophilic substitution or Williamson ether synthesis .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization (using ethanol or methanol) to achieve >95% purity .
  • Optimization : Reaction conditions (e.g., temperature, catalyst loading) are adjusted using design of experiments (DoE) to maximize yield and minimize side products .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

  • Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and torsion angles. For example, C–C bond lengths in aromatic rings typically range from 1.38–1.42 Å, while N–C bonds in the triaza system measure 1.34–1.37 Å .
  • NMR spectroscopy : 1H^1H NMR (δ 6.8–7.3 ppm for aromatic protons; δ 3.7–4.2 ppm for methoxy/ethoxy groups) and 13C^{13}C NMR (δ 110–160 ppm for sp2^2-hybridized carbons) confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+^+ at m/z 509.2345) validates molecular formula .

Advanced Research Questions

Q. How can non-covalent interactions influence the compound’s supramolecular assembly?

Non-covalent forces (e.g., π-π stacking, hydrogen bonding) govern crystal packing and solubility:

  • π-π interactions : Observed between aromatic rings (interplanar distances: 3.5–3.8 Å) in X-ray structures .
  • Hydrogen bonds : N–H···O and O–H···N interactions stabilize polymorphic forms. For example, N3–H···O2 (2.89 Å) in one crystal system vs. O4–H···N1 (2.76 Å) in another .
  • Methodology : Hirshfeld surface analysis and DFT calculations (B3LYP/6-31G**) quantify interaction energies .

Q. How to address discrepancies in experimental vs. computational data regarding molecular geometry?

  • Crystallographic refinement : Use SHELXL97 to adjust thermal parameters and occupancy factors when experimental bond lengths deviate >0.02 Å from DFT predictions (e.g., B3LYP/def2-TZVP) .
  • Dynamic effects : Molecular dynamics (MD) simulations (AMBER force field) account for solvent-induced conformational changes .
  • Validation : Compare torsion angles (e.g., C1–C2–C3–C4: 178.5° experimental vs. 179.2° calculated) to identify systematic errors .

Q. What in vitro assays assess the compound’s bioactivity in medicinal chemistry research?

  • Cytotoxicity : MTT assay (IC50_{50} values against cancer cell lines, e.g., HeLa or MCF-7) with dose-response curves (0.1–100 µM) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) with positive controls (staurosporine) and IC50_{50} determination .
  • Metabolic stability : Microsomal incubation (human liver microsomes, NADPH regeneration system) to calculate half-life (t1/2_{1/2}) and intrinsic clearance .

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